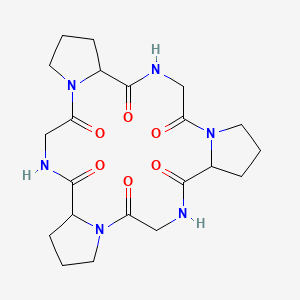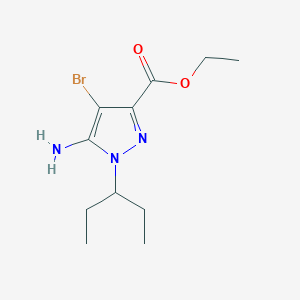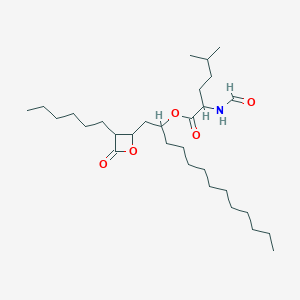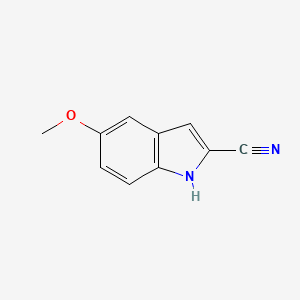
carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is a complex organometallic compound that features a unique combination of a carbanide ligand, a chiral phospholane, and an iron(2+) center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) typically involves the reaction of a cyclopentyl diethylphospholane with an iron(2+) salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) under specific conditions.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the carbanide or phospholane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) complexes, while reduction can produce iron(0) species. Substitution reactions can result in a variety of new organometallic compounds with different ligands .
Applications De Recherche Scientifique
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including asymmetric hydrogenation and hydroformylation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mimetics and metalloprotein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs with specific targeting capabilities.
Industry: It is utilized in the development of new materials and polymers with enhanced properties
Mécanisme D'action
The mechanism by which carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) exerts its effects involves the coordination of the iron(2+) center with various substrates. This coordination facilitates electron transfer processes, which are crucial for catalytic activity. The chiral phospholane ligand provides stereochemical control, making the compound effective in enantioselective reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2R,5R)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: This compound features a similar phospholane ligand but with a rhodium center instead of iron.
1,2-Bis(2R,5R)-2,5-dimethylphospholano benzene: Another related compound with a different metal center and ligand structure.
Uniqueness
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is unique due to its combination of a carbanide ligand and a chiral phospholane, which provides both electronic and steric effects that enhance its catalytic properties. The iron(2+) center also offers distinct reactivity compared to other metal centers, making it valuable for specific applications in catalysis and material science .
Propriétés
Formule moléculaire |
C28H56FeP2 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) |
InChI |
InChI=1S/2C13H25P.2CH3.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;;;/h2*11-13H,3-10H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*11-,12-;;;/m11.../s1 |
Clé InChI |
MXOVWRYEUJWIFP-QULUYMGFSA-N |
SMILES isomérique |
[CH3-].[CH3-].CC[C@@H]1CC[C@H](P1C2CCCC2)CC.CC[C@@H]1CC[C@H](P1C2CCCC2)CC.[Fe+2] |
SMILES canonique |
[CH3-].[CH3-].CCC1CCC(P1C2CCCC2)CC.CCC1CCC(P1C2CCCC2)CC.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)







![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)


